molecular formula C21H23N3O5S B5284868 N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE

Cat. No.: B5284868
M. Wt: 429.5 g/mol
InChI Key: JZODYWPXFHOMSS-UHFFFAOYSA-N
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Description

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C22H24N2O5S This compound is notable for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the sulfonyl group and the morpholino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s solubility and reactivity, while the morpholino group may improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide
  • 3,4-Dihydro-2H-1,3-oxazine derivatives
  • 3,4-Dihydro-2H-benzo[h]chromen-2-one

Uniqueness

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-20(21(26)23-12-14-29-15-13-23)22-17-7-9-18(10-8-17)30(27,28)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10H,3,5,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZODYWPXFHOMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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